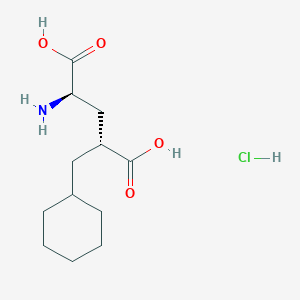

(4r)-4-Cyclohexylmethyl-d-glutamic acid hcl

Description

(4R)-4-Cyclohexylmethyl-D-glutamic acid hydrochloride is a chiral glutamic acid derivative characterized by a cyclohexylmethyl substituent at the 4-position of the D-glutamic acid backbone. Its molecular formula is C₁₂H₂₁NO₄·HCl (free acid: C₁₂H₂₁NO₄, M.W. 243.30), and it is listed in rare chemical catalogs as a high-cost specialty compound (e.g., $1,400/gram) . The D-configuration and bulky cyclohexylmethyl group confer unique stereochemical and physicochemical properties, making it valuable in pharmaceutical research, particularly in studies requiring enantioselectivity or hydrophobic interactions .

Properties

IUPAC Name |

(2R,4R)-2-amino-4-(cyclohexylmethyl)pentanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h8-10H,1-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRQYYUPDCXYCY-DHTOPLTISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available d-glutamic acid.

Protection of Functional Groups: The amino and carboxyl groups of d-glutamic acid are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of Cyclohexylmethyl Group: The protected d-glutamic acid is then reacted with cyclohexylmethyl halide under basic conditions to introduce the cyclohexylmethyl group.

Deprotection: The protecting groups are removed to yield (4r)-4-Cyclohexylmethyl-d-glutamic acid.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of (4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHClNO

- CAS Number : 2007916-62-1

- Molecular Structure : The compound features a cyclohexylmethyl group attached to the D-glutamic acid backbone, enhancing its binding affinity to glutamate receptors.

Neuropharmacological Research

-

Modulation of Neurotransmitter Activity :

- Studies have shown that (4R)-4-Cyclohexylmethyl-D-glutamic acid hydrochloride can modulate excitatory neurotransmission, which is vital in conditions like epilepsy and other neurological disorders. Its ability to influence synaptic plasticity makes it a subject of interest for therapeutic development .

- Potential Therapeutic Applications :

Chemical Synthesis and Development

- The synthesis involves protecting the functional groups of D-glutamic acid, introducing the cyclohexylmethyl group, and subsequently deprotecting to yield the final product. This synthetic route is crucial for producing high-purity compounds suitable for research applications .

Case Studies and Research Findings

- Neurotransmitter Modulation :

- Neuroprotective Effects :

- Pharmacokinetics and Bioavailability :

Mechanism of Action

The mechanism of action of (4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at glutamate receptors, influencing neurotransmitter release and synaptic plasticity. The cyclohexylmethyl group enhances its binding affinity and selectivity for these receptors, leading to its unique pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Glutamic Acid Derivatives

The following table summarizes key structural analogs and their properties:

Key Findings:

- Stereochemical Impact : The D-configuration ensures resistance to enzymatic degradation in biological systems, a trait shared with other D-glutamic acid derivatives .

- Cost and Rarity : The target compound is significantly more expensive than analogs like 4-ethyl-D-glutamic acid HCl, reflecting its specialized synthesis and niche applications .

Cyclohexane-Based Derivatives

trans-2-(4-Aminocyclohexyl)acetic Acid HCl

- Structure: Cyclohexyl ring with an amino group at the 4-position and an acetic acid backbone .

- Comparison: Unlike the target compound’s glutamic acid backbone, this derivative has a shorter acetic acid chain and a polar amino group, increasing water solubility but reducing structural complexity for drug design .

trans-4-Hydroxycyclohexylacetic Acid

Pharmacological and Industrial Relevance

- Acid Activation : While unrelated to the target compound’s synthesis, highlights HCl’s role in acid activation processes, suggesting that the hydrochloride salt form of the compound may enhance stability or solubility in industrial applications .

- Chiral Building Blocks : The target compound’s rigid cyclohexylmethyl group and D-configuration make it a candidate for asymmetric synthesis, similar to benzyl-protected glutamic acid esters .

Biological Activity

(4R)-4-Cyclohexylmethyl-D-glutamic acid hydrochloride is a synthetic derivative of glutamic acid, an amino acid integral to various biological processes, particularly in the central nervous system as a neurotransmitter. This compound has garnered attention for its potential neuropharmacological applications, particularly in modulating neurotransmitter activity and treating neurological disorders.

Chemical Structure and Synthesis

The compound features a cyclohexylmethyl group attached to the D-glutamic acid structure, which enhances its binding affinity to glutamate receptors. The synthesis typically involves:

- Protection of Functional Groups : Protecting the amino and carboxyl groups of D-glutamic acid.

- Introduction of Cyclohexylmethyl Group : Reacting the protected D-glutamic acid with cyclohexylmethyl halide under basic conditions.

- Deprotection : Removing the protecting groups to yield the desired product.

- Formation of Hydrochloride Salt : Adding hydrochloric acid to form the hydrochloride salt of the compound.

(4R)-4-Cyclohexylmethyl-D-glutamic acid HCl exerts its biological effects primarily through interactions with glutamate receptors, specifically acting as an agonist or antagonist. The cyclohexylmethyl modification improves its selectivity and potency at these receptors, influencing neurotransmitter release and synaptic plasticity.

Neuropharmacological Effects

Research indicates that this compound may play a role in various neuropharmacological contexts:

- Neurotransmitter Modulation : It has been studied for its ability to modulate excitatory neurotransmission, which is critical in conditions such as epilepsy and other neurological disorders.

- Potential Therapeutic Applications : Investigations into its therapeutic effects suggest possible benefits in treating conditions like Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Neurotoxicity : A study demonstrated that the compound could alter cell viability in neuroblastoma cell lines, indicating its potential neuroprotective effects against excitotoxicity induced by glutamate .

- Impact on Inflammatory Conditions : In models of colitis, compounds similar to this compound have shown protective effects against inflammation, suggesting broader implications for inflammatory diseases .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Agonist/antagonist at glutamate receptors | Modulates neurotransmission; potential neuroprotective effects |

| L-Glutamate | Agonist at NMDA receptors | Induces excitotoxicity; involved in learning and memory |

| Eglumetad | Acts on metabotropic glutamate receptors | Reduces cortisol levels; potential antidepressant effects |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for (4R)-4-Cyclohexylmethyl-D-glutamic acid HCl, and how do stereochemical purity and yield vary with reaction conditions?

- Methodology : Synthesis typically involves chiral resolution or enantioselective catalysis. For example, hydrolysis of protected intermediates (e.g., N-BOC derivatives) using 6N HCl under reflux, followed by purification via recrystallization or chromatography .

- Critical Parameters : Monitor reaction time, temperature, and acid concentration to optimize enantiomeric excess (e.g., via chiral HPLC) and yield (gravimetric analysis).

Q. How is the compound structurally characterized to confirm its stereochemical configuration and purity?

- Analytical Techniques :

- X-ray crystallography for absolute configuration determination.

- NMR spectroscopy (1H/13C) to verify cyclohexylmethyl substitution and glutamic acid backbone.

- Polarimetry to assess optical rotation consistency with D-configuration .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s interaction with metabotropic glutamate receptors (mGluRs), and how does its cyclohexylmethyl group influence receptor binding kinetics?

- Methodology :

- Dose-response assays using HEK293 cells expressing mGluR subtypes (e.g., mGlu1a, mGlu2) to measure EC50 values .

- Molecular docking simulations to compare binding affinities with structurally related analogs (e.g., (4R)-4-Hydroxy-L-glutamic acid).

- Data Interpretation : Correlate steric/electronic effects of the cyclohexylmethyl group with receptor activation efficacy (e.g., via Schild analysis or radioligand displacement assays).

Q. How do enantiomeric differences (e.g., (4R)- vs. (4S)-isomers) affect metabolic stability or enzymatic processing in vitro?

- Experimental Approach :

- Enzymatic assays using aminotransferases or dehydrogenases to compare substrate specificity (e.g., kinetic parameters , ) .

- Stability studies in simulated physiological buffers (e.g., PBS, pH 7.4) with LC-MS quantification of degradation products.

Q. What strategies resolve contradictions in reported receptor activation data for this compound across different studies?

- Analytical Framework :

- Meta-analysis of dose-response curves from independent studies to identify outliers or confounding variables (e.g., assay temperature, cell line variability) .

- Cross-validation using orthogonal methods (e.g., calcium imaging vs. cAMP assays) to confirm functional activity.

Methodological Considerations

Q. How can researchers ensure accurate quantification of the compound in complex biological matrices (e.g., plasma, tissue homogenates)?

- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate the compound.

- Detection : Employ HPLC-MS/MS with deuterated internal standards to minimize matrix effects and improve sensitivity .

Q. What are the best practices for assessing the compound’s solubility and stability in aqueous solutions for in vitro assays?

- Protocol :

- Solubility testing in buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy.

- Stability profiling under accelerated conditions (e.g., 40°C/75% RH) with periodic LC-MS analysis to detect hydrolysis or oxidation products .

Data Presentation Guidelines

- Tables : Include enantiomeric purity (%), EC50 values (nM), and kinetic parameters (, ) in tabular format.

- Figures : Use dose-response curves, molecular docking poses, and degradation kinetics plots to visualize findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.